

Application Notes: Reconstitution and Handling of Lyophilized Enfuvirtide for Experimental Use

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For Researchers, Scientists, and Drug Development Professionals

Product Information

Enfuvirtide (sold under the brand name Fuzeon) is a potent antiretroviral drug belonging to the fusion inhibitor class.[1] It is a 36-amino acid synthetic peptide designed for the treatment of Human Immunodeficiency Virus-1 (HIV-1) infection, particularly in cases of resistance to other antiretroviral therapies.[2][3] The lyophilized powder is a white to off-white amorphous solid.[4]

1.1 Mechanism of Action **Enfuvirtide**'s mechanism of action is extracellular, targeting a critical step in the HIV-1 lifecycle: the fusion of the virus with a host cell.[2][5] HIV-1 entry into a host CD4+ cell is mediated by the viral glycoprotein gp120 binding to the CD4 receptor, followed by a conformational change in the transmembrane glycoprotein gp41.[1][6] This change is essential for the fusion of the viral and cellular membranes. **Enfuvirtide** mimics a component of gp41 (the HR2 domain) and binds to another region (the HR1 domain), which blocks this conformational change.[5][7] By disrupting the formation of the six-helix bundle structure required for membrane fusion, **Enfuvirtide** effectively prevents the viral capsid from entering the host cell.[1][2][6]

Storage and Stability

Proper storage is critical to maintain the integrity and activity of **Enfuvirtide**.



- Lyophilized Powder: Vials of lyophilized Enfuvirtide should be stored at room temperature, between 20°C to 25°C (68°F to 77°F).[8]
- Reconstituted Solution: Once reconstituted, the solution should be stored in the original vial under refrigeration at 2°C to 8°C (36°F to 46°F) and must be used within 24 hours.[4][8][9] [10] It is imperative not to freeze the reconstituted solution, as this can alter its physical and chemical properties.[8] If the reconstituted solution is refrigerated, it should be allowed to warm to room temperature before use.[8][11]

Quantitative Data Summary

The following table summarizes key quantitative parameters for **Enfuvirtide**, which are essential for experimental design and data interpretation.



Value	Notes	Citation(s)
~4492 g/mol	Computed by PubChem.	[4]
White to off-white amorphous solid	[4]	
		_
Negligible	[4]	_
85-142 mg/100 mL	[4]	_
≥3 mg/mL	Site-specific conjugation with polyethylene glycol (PEG) significantly improves aqueous solubility.	[12][13]
Data primarily from human studies following subcutaneous injection.		
~2 to 3.8 hours	[3][6][14]	
~84.3%	[4]	_
4.59 ± 1.5 μg/mL	Following a single 90 mg subcutaneous injection.	[2][4]
~8 hours (median)	Range of 3 to 12 hours.	[4]
	~4492 g/mol White to off-white amorphous solid Negligible 85-142 mg/100 mL ≥3 mg/mL Data primarily from human studies following subcutaneous injection. ~2 to 3.8 hours ~84.3% 4.59 ± 1.5 μg/mL	-4492 g/mol -4492 g/mol White to off-white amorphous solid Negligible [4] 85-142 mg/100 mL [4] Site-specific conjugation with polyethylene glycol (PEG) significantly improves aqueous solubility. Data primarily from human studies following subcutaneous injection. -2 to 3.8 hours [3][6][14] -84.3% [4] Following a single 90 mg subcutaneous injection. Range of 3 to 12



50% Inhibitory Conc. (IC50)	1.7 ng/mL	In T cell lines.	[6]
50% Effective Conc. (EC50)	6–91 nM	Against various primary HIV-1 isolates.	[12]

Experimental Protocols Protocol 1: Reconstitution of Lyophilized Enfuvirtide

This protocol details the standard procedure for reconstituting lyophilized **Enfuvirtide** for use in laboratory experiments. The process may take up to 45 minutes to ensure complete dissolution.[8][11]

Materials:

- Vial of lyophilized **Enfuvirtide** (e.g., 108 mg)[15]
- Sterile Water for Injection (provided with commercial kits)[11][15]
- Sterile syringes and needles
- · Alcohol wipes
- · Vortex mixer (optional, for gentle mixing) or roller

Procedure:

- Preparation: Allow the vial of lyophilized Enfuvirtide and the Sterile Water for Injection to equilibrate to room temperature.[11]
- Inspection: Before reconstitution, gently tap the vial to ensure all the lyophilized powder is collected at the bottom.[16]
- Diluent Addition: Using a sterile syringe, draw 1.1 mL of Sterile Water for Injection. This
 volume is specified for a 108 mg vial to yield a final concentration of 90 mg/mL.[10][15]



- Reconstitution: Insert the needle into the Enfuvirtide vial and slowly inject the sterile water,
 directing the stream against the side of the vial to avoid foaming.[10]
- Dissolution: To dissolve the powder, gently tap the vial with a fingertip for about 10 seconds and then gently roll the vial between the palms of your hands.[10][11] Crucially, do not shake the vial vigorously, as this can cause foaming and potential denaturation of the peptide.[11]
 [16]
- Incubation: Allow the vial to stand at room temperature until the powder is completely dissolved. This may take up to 45 minutes.[8][15] The solution will be viscous.
- Final Inspection: Before use, visually inspect the solution. It should be clear, colorless, and free of any bubbles or particulate matter.[8][10][11] If particles are present, do not use the solution.
- Use and Storage: Use the reconstituted solution immediately for your experiment. If not used immediately, store the vial in the refrigerator (2°C to 8°C) and use within 24 hours.[10]

Protocol 2: General Protocol for an In Vitro HIV-1 Entry Inhibition Assay

This protocol provides a conceptual framework for evaluating the anti-HIV-1 activity of reconstituted **Enfuvirtide** using a cell-based viral entry assay.

Materials:

- Reconstituted Enfuvirtide solution (see Protocol 1)
- CD4+ T-cell line (e.g., CEM, TZM-bl)[3][12]
- HIV-1 laboratory strain (e.g., HIV-1 IIIB/LAI)[3]
- Complete cell culture medium
- Assay plates (e.g., 96-well)



Reagents for quantifying viral replication (e.g., p24 ELISA kit, luciferase substrate for TZM-bl cells)

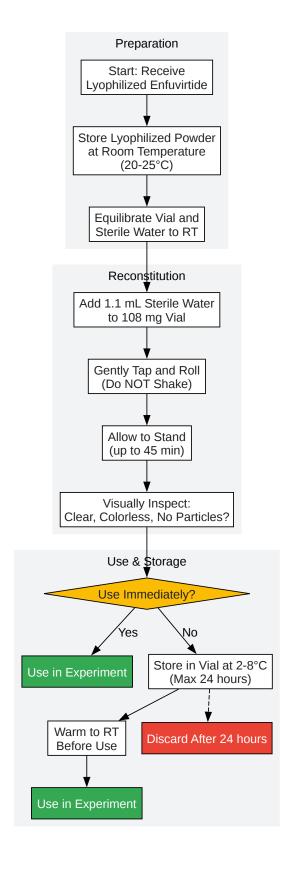
Procedure:

- Cell Plating: Seed the CD4+ T-cells into a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight in a CO₂ incubator.
- Compound Preparation: Prepare a serial dilution of the reconstituted Enfuvirtide in complete
 cell culture medium to achieve the desired final concentrations for testing.
- Treatment: Add the diluted **Enfuvirtide** solutions to the appropriate wells of the cell plate. Include a "no-drug" control (cells + virus only) and a "no-virus" control (cells only).
- Infection: Add a pre-titered amount of the HIV-1 virus stock to all wells except the "no-virus" control.
- Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for a period suitable for the specific virus and cell line (typically 48-72 hours).
- Quantification of Viral Replication: After incubation, quantify the extent of HIV-1 infection.
 - For TZM-bl cells, this is typically done by lysing the cells and measuring luciferase activity,
 which is proportional to viral entry and gene expression.
 - For other cell lines, the concentration of the HIV-1 p24 antigen in the culture supernatant can be measured using an ELISA kit.
- Data Analysis: Calculate the percentage of inhibition for each **Enfuvirtide** concentration relative to the "no-drug" control. Plot the results on a dose-response curve to determine the 50% effective concentration (EC₅₀).

Visualizations

Enfuvirtide Reconstitution and Handling Workflow



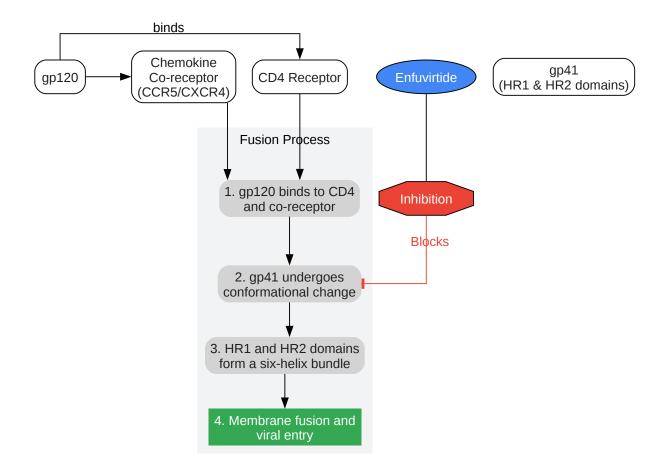


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Caption: Workflow for **Enfuvirtide** reconstitution and handling.



Mechanism of Action: Enfuvirtide Inhibition of HIV-1 Fusion



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References

- 1. Enfuvirtide Wikipedia [en.wikipedia.org]
- 2. [Enfuvirtide, first fusion inhibitor in the treatment of human immunodeficiency virus infection: mechanism of action and pharmacokinetics] PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-Lasting Enfuvirtide Carrier Pentasaccharide Conjugates with Potent Anti-Human Immunodeficiency Virus Type 1 Activity PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enfuvirtide | C204H301N51O64 | CID 16130199 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Enfuvirtide? [synapse.patsnap.com]
- 6. Enfuvirtide | Oncohema Key [oncohemakey.com]
- 7. Enfuvirtide Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. Frequently Asked Questions | FUZEON® (enfuvirtide) [fuzeon.com]
- 9. hivclinic.ca [hivclinic.ca]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Enfuvirtide (subcutaneous route) Side effects & dosage Mayo Clinic [mayoclinic.org]
- 12. Enfuvirtide-PEG conjugate: A potent HIV fusion inhibitor with improved pharmacokinetic properties PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. Archived Drugs: Enfuvirtide (T-20, Fuzeon) | NIH [clinicalinfo.hiv.gov]
- 16. m.youtube.com [m.youtube.com]
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